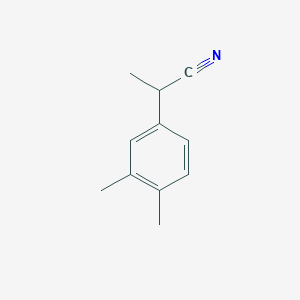
2-(3,4-Dimethylphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)propanenitrile is an organic compound characterized by a nitrile group attached to a propanenitrile chain, which is further substituted with a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,4-Dimethylphenyl)propanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)propanenitrile undergoes various chemical reactions, including:
Reduction: Reduction of nitriles to primary amines using lithium aluminum hydride.
Hydrolysis: Hydrolysis of nitriles to carboxylic acids under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Lithium Aluminum Hydride: Used for the reduction of nitriles to primary amines.
Acidic or Basic Hydrolysis: Conditions for converting nitriles to carboxylic acids.
Sodium or Potassium Cyanide: Used in the synthesis of nitriles from halogenoalkanes.
Major Products Formed
Primary Amines: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis reactions.
Substituted Nitriles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(3,4-Dimethylphenyl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitrile group undergoes nucleophilic attack by hydride ions, leading to the formation of primary amines . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-(3,4-Dimethylphenyl)propanenitrile can be compared with other nitrile compounds such as:
Benzonitrile: Similar in structure but lacks the dimethyl substitution on the phenyl ring.
Propanenitrile: A simpler nitrile compound without the phenyl group.
2-Phenylpropanenitrile: Similar structure but without the dimethyl groups on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Biological Activity
2-(3,4-Dimethylphenyl)propanenitrile is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound is characterized by its propanenitrile backbone substituted with a dimethylphenyl group. The chemical structure can be represented as follows:
- Molecular Formula : C12H15N
- CAS Number : this compound
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on enzyme inhibition.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic processes. For example, it has shown promise in inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism and the bioactivation of procarcinogens .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest several pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to reduced proliferation rates in cancer cell lines.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells, potentially through the activation of caspases .
Case Studies and Research Findings
Several studies have examined the biological activity of this compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The IC50 values were determined to be in the low micromolar range, indicating potent anti-cancer activity .
- Enzyme Activity Assays : In vitro assays revealed that this compound effectively inhibited specific cytochrome P450 isoforms. This inhibition could alter the metabolism of co-administered drugs, necessitating further investigation into potential drug-drug interactions .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H13N/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10H,1-3H3 |
InChI Key |
YLCFCVZONWUKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















